

Determining Amoxicillin-Clavulanate MICs for Anaerobic Bacteria: A Detailed Protocol

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Compound of Interest

Compound Name: Amoxicillin and clavulanic acid

Cat. No.: B1600155

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Application Note

The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates accurate and standardized methods for antimicrobial susceptibility testing. Amoxicillin-clavulanate, a combination of a β -lactam antibiotic and a β -lactamase inhibitor, is a crucial agent in treating anaerobic infections. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate against anaerobic bacteria using the agar dilution and broth microdilution methods, adhering to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Amoxicillin-Clavulanate MIC Interpretive Criteria for Anaerobic Bacteria (mg/L)

Organism Group	CLSI Breakpoints (Susceptible/Intermediate/ Resistant)	EUCAST Breakpoints (Susceptible/Resistant)
Bacteroides spp.	$\leq 4/2$ / $8/4$ / $\geq 16/8$	≤ 4 / >8
Other Anaerobes	Refer to specific CLSI M100 document	Refer to specific EUCAST breakpoint tables

Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST testing. CLSI breakpoints are expressed as amoxicillin concentration/clavulanate concentration.

Table 2: Quality Control (QC) Ranges for Amoxicillin-Clavulanate MIC Testing (mg/L)

Quality Control Strain	CLSI QC Range	EUCAST QC Range
Bacteroides fragilis ATCC 25285	0.25/0.12 - 1/0.5	0.12 - 0.5
Bacteroides thetaiotaomicron ATCC 29741	1/0.5 - 4/2	0.5 - 2

Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST QC testing. CLSI QC ranges are expressed as amoxicillin concentration/clavulanate concentration.

Experimental Protocols

I. Agar Dilution Method (Reference Method)

This method is considered the gold standard for anaerobic susceptibility testing.^[1]

1. Media Preparation:

- Prepare Brucella Blood Agar supplemented with hemin, vitamin K1, and 5% laked sheep blood, or Fastidious Anaerobe Agar (FAA) with 5% defibrinated horse blood.
- Autoclave the basal medium and cool to 48-50°C in a water bath.
- Add the appropriate supplements and the desired concentrations of amoxicillin-clavulanate. For EUCAST, maintain a constant clavulanate concentration of 2 mg/L.
- Pour 20-25 mL of the agar into 100 mm Petri dishes and allow them to solidify.

2. Inoculum Preparation:

- From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 1.5×10^7 CFU/mL.

3. Inoculation:

- Using a multipoint inoculator (e.g., Steers replicator), deliver 1-2 μ L of the standardized inoculum to the surface of each agar plate, including a growth control plate without antibiotic. This results in a final inoculum of 10^4 - 10^5 CFU per spot.
- Allow the inoculum spots to dry completely before inverting the plates.

4. Incubation:

- Incubate the plates in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.

5. Reading and Interpretation:

- The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth, disregarding a faint haze or a single colony.
- The growth control plate must show confluent growth.
- Compare the obtained MIC values with the interpretive criteria in Table 1.

II. Broth Microdilution Method

This method is a practical alternative to agar dilution, especially for testing a large number of isolates.

1. Preparation of Amoxicillin-Clavulanate Solutions:

- Prepare a stock solution of **amoxicillin and clavulanic acid** according to the manufacturer's instructions, typically in a 2:1 ratio for CLSI or with a fixed clavulanate concentration for EUCAST.[2]

- Perform serial twofold dilutions of the amoxicillin-clavulanate combination in a suitable anaerobic broth (e.g., Schaedler broth, Brucella broth supplemented with hemin and vitamin K1) in 96-well microtiter plates.

2. Inoculum Preparation:

- Prepare the inoculum as described for the agar dilution method (Section I.2).
- Further dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.

3. Inoculation:

- Add 100 μ L of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 μ L per well.
- Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

4. Incubation:

- Seal the microtiter plates (e.g., with an adhesive plastic film or by placing them in a plastic bag) and incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.

5. Reading and Interpretation:

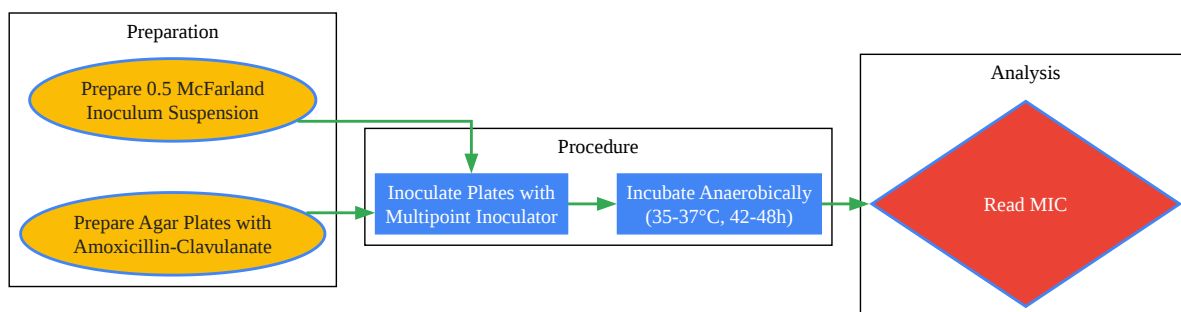
- The MIC is the lowest concentration of amoxicillin-clavulanate that shows no visible turbidity (growth).
- The growth control well must show distinct turbidity. The sterility control well should remain clear.
- Interpret the results based on the breakpoints provided in Table 1.

Quality Control

- Perform QC testing with each batch of MIC determinations using the reference strains *Bacteroides fragilis* ATCC 25285 and *Bacteroides thetaiotaomicron* ATCC 29741.

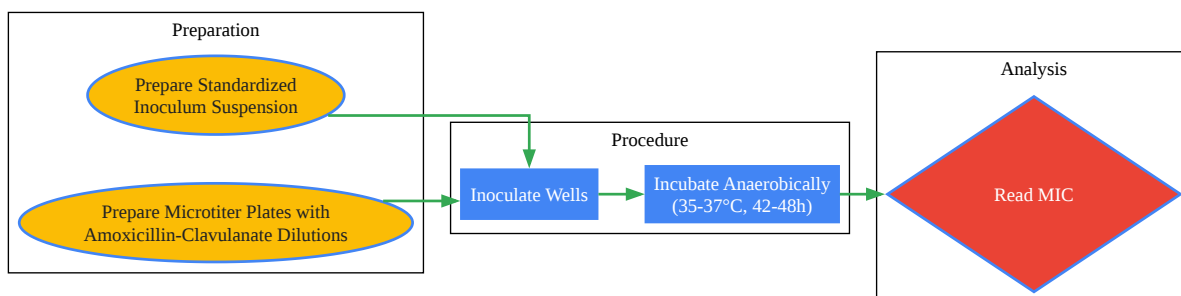
- The resulting MICs for these QC strains must fall within the acceptable ranges specified in Table 2.[\[3\]](#)

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Agar Dilution Method Workflow



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Broth Microdilution Method Workflow

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